molecular formula C19H15NO4 B8486901 3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid CAS No. 89224-83-9

3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid

Cat. No.: B8486901
CAS No.: 89224-83-9
M. Wt: 321.3 g/mol
InChI Key: YUEDRIPQRRVFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

89224-83-9

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

3-ethoxy-4-phenylfuro[3,2-b]indole-2-carboxylic acid

InChI

InChI=1S/C19H15NO4/c1-2-23-17-15-16(24-18(17)19(21)22)13-10-6-7-11-14(13)20(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,21,22)

InChI Key

YUEDRIPQRRVFJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C1N(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 12.0 g (0.036 mole) of 3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester in 100 ml of methanol was treated with 60 ml of 1.0 N aqueous sodium hydroxide. After stirring at reflux for 20 hours, the cooled reaction mixture was added to 1.2 kg ice/water, and the mixture was acidified with acetic acid. The crude product was filtered, stirred in 600 ml water, and refiltered. Recrystallization from ethanol yielded 5.1 g of analytically pure acid containing 0.35 mole of water of hydration, mp 146°-147° C. An additional 1.8 g of product was obtained from the recrystallization filtrate, for a total yield of 6.9 g (59% yield).
Name
3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.35 mol
Type
reactant
Reaction Step Five
Yield
59%

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